C21H17Cl2NO6
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Overview
Description
The compound with the molecular formula C21H17Cl2NO6 It is an impurity of Acemetacin, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat and relieve osteoarthritis, rheumatoid arthritis, lower back pain, and post-operative pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acemetacin EP Impurity C involves multiple steps, including the reaction of 3,4-dichlorobenzoyl chloride with 5-methoxy-2-methylindole in the presence of a base to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of Acemetacin EP Impurity C follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Acemetacin EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Scientific Research Applications
Acemetacin EP Impurity C has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Acemetacin formulations.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Acemetacin.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Acemetacin: The parent compound, used as an NSAID.
Indomethacin: Another NSAID with a similar structure and mechanism of action.
Diclofenac: A widely used NSAID with similar anti-inflammatory properties .
Uniqueness
Acemetacin EP Impurity C is unique due to its specific structure and role as an impurity in Acemetacin formulations. It serves as a critical reference standard for ensuring the quality and safety of Acemetacin products .
Properties
Molecular Formula |
C21H17Cl2NO6 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C21H17Cl2NO6/c1-10-13-7-15(23)17(25)9-18(13)30-21(29)14(10)8-19(26)24-16(20(27)28)6-11-2-4-12(22)5-3-11/h2-5,7,9,16,25H,6,8H2,1H3,(H,24,26)(H,27,28) |
InChI Key |
YRQBQYGXTWDHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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